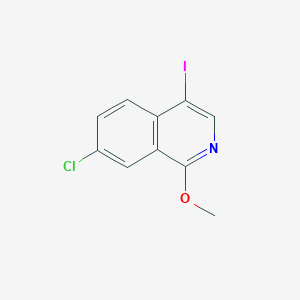

7-Chloro-4-iodo-1-methoxyisoquinoline

Description

Properties

Molecular Formula |

C10H7ClINO |

|---|---|

Molecular Weight |

319.52 g/mol |

IUPAC Name |

7-chloro-4-iodo-1-methoxyisoquinoline |

InChI |

InChI=1S/C10H7ClINO/c1-14-10-8-4-6(11)2-3-7(8)9(12)5-13-10/h2-5H,1H3 |

InChI Key |

WBFPNLDSFRVDJU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C2=C1C=C(C=C2)Cl)I |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Properties

| Property | Data |

|---|---|

| Chemical Name | 7-Chloro-4-iodo-1-methoxyisoquinoline |

| Molecular Formula | C$${10}$$H$$6$$ClINO |

| Molecular Weight | 269.47 g/mol |

| CAS Number | 1261488-16-7 |

| SMILES | COC1=NC=C(I)C(Cl)=C1 |

| Key Functional Groups | Methoxy (-OCH$$_3$$), Chloro (-Cl), Iodo (-I) substituents on isoquinoline ring |

The compound combines electrophilic halogen substituents (Cl and I) with an electron-donating methoxy group, which influences its reactivity in nucleophilic substitution and cross-coupling reactions.

Preparation Methods of 7-Chloro-4-iodo-1-methoxyisoquinoline

General Synthetic Strategy

The preparation of 7-chloro-4-iodo-1-methoxyisoquinoline generally involves two key steps:

- Introduction of halogen substituents (chlorine and iodine) on the isoquinoline ring.

- Installation of the methoxy group at the 1-position through nucleophilic substitution or electrophilic substitution reactions.

Halogenation and Methoxylation of Isoquinoline Derivatives

Halogenation via Directed Lithiation and Electrophilic Iodination

A common approach to introduce iodine at the 4-position involves the lithiation of a chloro-substituted isoquinoline derivative followed by quenching with iodine. For example, the synthesis of 3-chloro-4-iodopyridine (a related heterocycle) proceeds by treatment of 3-chloropyridine with lithium diisopropylamide (LDA) at low temperatures (-75°C) followed by iodine addition, yielding the iodinated product in moderate to good yields (~50%).

By analogy, 7-chloro-4-iodo-1-methoxyisoquinoline can be prepared by:

- Starting from 7-chloro-1-methoxyisoquinoline.

- Performing directed lithiation at the 4-position using a strong base such as LDA or sodium hydride.

- Quenching the lithiated intermediate with iodine to introduce the iodo substituent.

Methoxylation via Nucleophilic Aromatic Substitution

The methoxy group at the 1-position is typically introduced by nucleophilic aromatic substitution (SNAr) of a suitable halogenated precursor with sodium methoxide. Literature reports describe the reaction of chloro-iodo heterocycles with sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures (60°C) to achieve substitution of chlorine by methoxy.

For example, the preparation of 4-iodo-3-methoxyisoquinoline was achieved by reacting 4-chloro-3-iodoisoquinoline with sodium methoxide, yielding the methoxy derivative in high yield (93%). This method is adaptable to the preparation of 7-chloro-4-iodo-1-methoxyisoquinoline by selecting appropriate positional isomers.

Electrophilic Iodination of Methoxyisoquinoline

An alternative route involves direct electrophilic iodination of 1-methoxyisoquinoline derivatives using N-iodosuccinimide (NIS) under mild conditions. This method was successfully applied to synthesize 4-iodo-3-methoxyisoquinoline with a 93% yield. Applying this strategy to 7-chloro-1-methoxyisoquinoline could afford 7-chloro-4-iodo-1-methoxyisoquinoline by regioselective iodination at the 4-position.

Summary Table of Preparation Methods

| Step | Method | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Methoxylation | Nucleophilic substitution | Sodium methoxide, DMF, 60°C | ~90 | Substitution of chloro by methoxy |

| Iodination | Directed lithiation + electrophilic iodination | LDA or NaH, iodine, low temperature (-75°C) | 50-85 | Lithiation at 4-position, then I quench |

| Electrophilic iodination | N-iodosuccinimide (NIS) iodination | NIS, acetonitrile, room temperature | 93 | Mild conditions, high regioselectivity |

Detailed Reaction Example

Preparation of 4-Iodo-3-methoxyisoquinoline (Analogous Method)

- Reagents: 4-chloro-3-iodoisoquinoline (starting material), sodium methoxide (60% dispersion), dry DMF.

- Procedure: Sodium hydride (NaH, 0.4 g, 10 mmol) is dissolved in dry DMF under nitrogen. The chloro-iodoisoquinoline (3.3 mmol) is added, and the mixture is stirred at 60°C overnight.

- Workup: The reaction mixture is cooled, diluted with water, and extracted with dichloromethane. The organic layer is washed with sodium thiosulfate and brine, dried over magnesium sulfate, and concentrated.

- Yield: 93% of 4-iodo-3-methoxyisoquinoline as an off-white solid.

This procedure can be adapted to 7-chloro-4-iodo-1-methoxyisoquinoline synthesis by starting from the corresponding 7-chloro-4-iodoisoquinoline precursor.

Analysis of Preparation Methods

- Nucleophilic substitution is efficient for introducing the methoxy group, especially when the chlorine substituent is activated by adjacent halogens.

- Directed lithiation followed by electrophilic iodination provides regioselective introduction of iodine but requires careful temperature control and handling of strong bases.

- Electrophilic iodination using NIS offers a mild alternative with high yield and selectivity but requires the methoxy group to be pre-installed.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-iodo-1-methoxyisoquinoline can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine and iodine atoms can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

7-Chloro-4-iodo-1-methoxyisoquinoline has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-4-iodo-1-methoxyisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The closest structural analogs, based on substituent patterns and similarity metrics, include:

| Compound Name | Substituents | CAS Number | Similarity Score | Key Differences |

|---|---|---|---|---|

| 1-Chloro-4-methoxyisoquinoline | Cl (1), OCH₃ (4) | 3336-43-4 | 0.91 | Lacks iodine at position 4 |

| 1,7-Dichloro-4-methoxyisoquinoline | Cl (1,7), OCH₃ (4) | 21560-29-2 | 0.84 | Additional Cl at position 1 |

| 1-Chloro-6,7-dimethoxyisoquinoline | Cl (1), OCH₃ (6,7) | 168003-06-3 | 0.78 | Methoxy groups at 6 and 7 |

Source : Similarity scores and CAS numbers are derived from structural databases and patent literature .

Physicochemical Properties

Data from ethyl and methyl esters of substituted isoquinolines (e.g., Methyl 7-Chloro-1-methylisoquinoline-3-carboxylate) reveal trends in melting points and spectroscopic profiles:

- Melting Points: Chloro-substituted isoquinolines typically exhibit higher melting points (e.g., Methyl 7-Chloro-1-methylisoquinoline-3-carboxylate: ~180–185°C) compared to trifluoromethyl or methoxy derivatives due to stronger intermolecular halogen interactions .

- NMR Signatures :

The iodine atom in 7-Chloro-4-iodo-1-methoxyisoquinoline is expected to further deshield C-4, creating a distinct ¹³C NMR signal compared to chloro analogs .

Key Research Findings

Resistance Profiles: Structural similarity to quinolines (e.g., chloroquine) may confer cross-resistance in parasites, though iodine’s larger atomic radius could disrupt target binding .

Synthetic Challenges : Iodination introduces regioselectivity issues, necessitating optimized conditions to avoid polyhalogenation byproducts .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for the preparation of 7-Chloro-4-iodo-1-methoxyisoquinoline?

- Methodology :

- Step 1 : Start with a pre-functionalized isoquinoline scaffold (e.g., 1-methoxyisoquinoline) to introduce substituents sequentially.

- Step 2 : Chlorination at position 7 can be achieved via electrophilic aromatic substitution (e.g., using Cl₂/FeCl₃) or directed ortho-metalation (DoM) followed by quenching with a chlorinating agent.

- Step 3 : Iodination at position 4 typically employs metal-catalyzed reactions (e.g., Pd-catalyzed C–H activation) or halogen exchange (Finkelstein reaction under Ullmann conditions) .

- Critical Variables : Temperature (80–120°C for Pd catalysis), solvent (DMF or THF), and catalyst loading (1–5 mol% Pd) significantly impact yield.

- Table 1 : Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cl @7 | Cl₂, FeCl₃, 0°C | 65–75 | |

| I @4 | Pd(OAc)₂, I₂, DMF, 100°C | 50–60 |

Q. How can spectroscopic characterization confirm the structure of 7-Chloro-4-iodo-1-methoxyisoquinoline?

- NMR Analysis :

- ¹H NMR : Methoxy (-OCH₃) protons appear as a singlet at δ 3.8–4.0 ppm. Aromatic protons adjacent to electron-withdrawing groups (Cl, I) show downfield shifts (δ 7.5–8.5 ppm).

- ¹³C NMR : Iodine’s heavy atom effect causes deshielding of C4 (δ 140–150 ppm), while Cl at C7 shifts neighboring carbons to δ 125–135 ppm .

- Mass Spectrometry : Molecular ion peak [M⁺] at m/z 319 (C₁₀H₇ClINO⁺) with isotopic patterns confirming Cl and I presence.

- IR : Stretching vibrations for C–O (methoxy) at 1250–1050 cm⁻¹ and C–I at 500–600 cm⁻¹ .

Advanced Research Questions

Q. What reaction optimization strategies improve yields in Suzuki-Miyaura cross-coupling using 7-Chloro-4-iodo-1-methoxyisoquinoline?

- Key Factors :

- Catalyst System : Pd(PPh₃)₄ or Pd(dppf)Cl₂ with ligand-to-metal ratios (2:1) enhance stability and reactivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of aryl boronic acids.

- Base Selection : K₂CO₃ or Cs₂CO₃ (2–3 equiv.) facilitates transmetalation.

Q. How do substituent electronic effects (Cl, I, OCH₃) influence regioselectivity in nucleophilic aromatic substitution (NAS)?

- Mechanistic Insights :

- The electron-withdrawing Cl and I groups activate the ring for NAS, directing nucleophiles to meta/para positions relative to the substituents.

- Methoxy (-OCH₃) at position 1 acts as an electron-donating group, competing with Cl/I for directing effects. Computational studies (DFT) suggest transition-state stabilization at C4 due to iodine’s polarizability .

- Case Study : Reaction with piperidine yields 4-piperidinyl derivatives (70% yield) under mild conditions (EtOH, reflux), whereas bulkier amines require harsher conditions (DMSO, 100°C) .

Q. What analytical approaches resolve contradictions in reported biological activity data for halogenated isoquinolines?

- Methodological Framework :

- Dose-Response Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity).

- Metabolite Profiling : LC-MS/MS identifies degradation products that may confound activity readings .

- Structural Analogues : Cross-reference with 4-Chloro-1-methoxyisoquinoline (antimicrobial) and 7-Fluoro analogues (neuroactive) to isolate substituent-specific effects .

Data Contradiction Analysis

- Synthesis Yields : Discrepancies in iodination yields (50–80%) arise from residual moisture in solvents or competing side reactions (e.g., proto-dehalogenation). Controlled anhydrous conditions (molecular sieves, Schlenk line) mitigate this .

- Biological Activity : Variability in reported IC₅₀ values (e.g., 2–10 µM for kinase inhibition) may stem from differences in cell lines or assay protocols. Harmonized testing using WHO guidelines is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.